molecular formula C42H58N12O11 B12545162 L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine CAS No. 652966-67-1

L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine

Cat. No.: B12545162
CAS No.: 652966-67-1
M. Wt: 907.0 g/mol
InChI Key: FLYPQNWJEPHAGB-NJFKTYKDSA-N
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Description

L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products depend on the specific reactions. For example, oxidation of cysteine residues forms disulfide-linked peptides.

Scientific Research Applications

Chemistry

Peptides like L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine are used as model compounds to study peptide synthesis and reactions.

Biology

These peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and hormone analogs.

Industry

Peptides are used in the development of diagnostic assays, drug delivery systems, and as components in cosmetics.

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. They may interact with receptors, enzymes, or other proteins to exert their effects. For example, they can mimic natural hormones or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-L-histidyl-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine
  • L-Tyrosyl-L-histidyl-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine

Uniqueness

L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is unique due to the presence of the N5-(diaminomethylidene) group, which may confer specific binding properties or biological activities.

Properties

CAS No.

652966-67-1

Molecular Formula

C42H58N12O11

Molecular Weight

907.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C42H58N12O11/c1-23(56)34(41(64)65)53-38(61)30(18-24-7-3-2-4-8-24)51-39(62)33-10-6-16-54(33)40(63)32(21-55)52-36(59)29(9-5-15-47-42(44)45)49-37(60)31(19-26-20-46-22-48-26)50-35(58)28(43)17-25-11-13-27(57)14-12-25/h2-4,7-8,11-14,20,22-23,28-34,55-57H,5-6,9-10,15-19,21,43H2,1H3,(H,46,48)(H,49,60)(H,50,58)(H,51,62)(H,52,59)(H,53,61)(H,64,65)(H4,44,45,47)/t23-,28+,29+,30+,31+,32+,33+,34+/m1/s1

InChI Key

FLYPQNWJEPHAGB-NJFKTYKDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Origin of Product

United States

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